molecular formula C16H23N5O2 B11252722 4-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine

4-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine

Cat. No.: B11252722
M. Wt: 317.39 g/mol
InChI Key: IYVQUMNNBLAASH-UHFFFAOYSA-N
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Description

4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tetrazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 4-methoxyphenylhydrazine with butanone to form the corresponding hydrazone, which is then cyclized to form the tetrazole ring. The final step involves the alkylation of the tetrazole with morpholine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted morpholine compounds .

Scientific Research Applications

4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

4-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]butan-2-yl]morpholine

InChI

InChI=1S/C16H23N5O2/c1-4-16(2,20-9-11-23-12-10-20)15-17-18-19-21(15)13-5-7-14(22-3)8-6-13/h5-8H,4,9-12H2,1-3H3

InChI Key

IYVQUMNNBLAASH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)N3CCOCC3

Origin of Product

United States

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